molecular formula C13H23N5O7 B12593404 L-Asparaginyl-L-alanyl-L-threonylglycine CAS No. 627460-10-0

L-Asparaginyl-L-alanyl-L-threonylglycine

Cat. No.: B12593404
CAS No.: 627460-10-0
M. Wt: 361.35 g/mol
InChI Key: PLWONAJOMGCHJU-XIVUIJJLSA-N
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Description

L-Asparaginyl-L-alanyl-L-threonylglycine is a tetrapeptide composed of four amino acids: L-asparagine, L-alanine, L-threonine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparaginyl-L-alanyl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: The amino acids are activated using reagents such as HBTU or DIC and then coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

L-Asparaginyl-L-alanyl-L-threonylglycine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds using acids or enzymes.

    Oxidation: Oxidizing agents can modify the side chains of amino acids, particularly threonine.

    Substitution: Introducing different functional groups to the peptide backbone or side chains.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or enzymes like pepsin.

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Substitution: Reagents like NBS (N-bromosuccinimide) for bromination or diazonium salts for diazotization.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield the individual amino acids, while oxidation might produce modified amino acids with altered functional groups.

Scientific Research Applications

L-Asparaginyl-L-alanyl-L-threonylglycine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of L-Asparaginyl-L-alanyl-L-threonylglycine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The peptide can also serve as a substrate for proteases, leading to its cleavage and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: Another dipeptide with applications in medicine and nutrition.

    L-Asparaginyl-L-phenylalanyl-L-alanyl-L-alanyl-L-isoleucyl-L-leucine: A longer peptide with different biological properties.

Uniqueness

L-Asparaginyl-L-alanyl-L-threonylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of polar and non-polar residues allows for diverse interactions in biological and chemical systems.

Properties

CAS No.

627460-10-0

Molecular Formula

C13H23N5O7

Molecular Weight

361.35 g/mol

IUPAC Name

2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid

InChI

InChI=1S/C13H23N5O7/c1-5(17-12(24)7(14)3-8(15)20)11(23)18-10(6(2)19)13(25)16-4-9(21)22/h5-7,10,19H,3-4,14H2,1-2H3,(H2,15,20)(H,16,25)(H,17,24)(H,18,23)(H,21,22)/t5-,6+,7-,10-/m0/s1

InChI Key

PLWONAJOMGCHJU-XIVUIJJLSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N)O

Canonical SMILES

CC(C(C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)N)O

Origin of Product

United States

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